molecular formula C10H13NO3 B11904272 (3S,4S)-3-Amino-6-methoxychroman-4-ol

(3S,4S)-3-Amino-6-methoxychroman-4-ol

Cat. No.: B11904272
M. Wt: 195.21 g/mol
InChI Key: IAYZTYDQTUPYSN-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-Amino-6-methoxychroman-4-ol is a chiral organic compound belonging to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and methoxy groups in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-6-methoxychroman-4-ol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts. For instance, the compound can be synthesized via the organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions . This method ensures high enantioselectivity and yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-6-methoxychroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, imino derivatives, and various substituted chroman derivatives.

Scientific Research Applications

(3S,4S)-3-Amino-6-methoxychroman-4-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-6-methoxychroman-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl
  • (3R,4S)-3-methoxy-4-methylaminopyrrolidine

Uniqueness

(3S,4S)-3-Amino-6-methoxychroman-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S,4S)-3-amino-6-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H13NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8,10,12H,5,11H2,1H3/t8-,10-/m0/s1

InChI Key

IAYZTYDQTUPYSN-WPRPVWTQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@@H]([C@H]2O)N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.